3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide
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Overview
Description
3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenethyl group attached to the triazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide typically involves the bromination of 5-methyl-1-phenethyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete. The product is then isolated by filtration or extraction and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include dihydrotriazoles and other reduced forms of the triazole ring.
Scientific Research Applications
3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The phenethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-1,2,4-triazole
- 5-bromo-1H-1,2,4-triazole
- 3-bromo-5-methyl-1H-1,2,4-triazole
Uniqueness
Properties
IUPAC Name |
3-bromo-5-methyl-1-(2-phenylethyl)-1,2,4-triazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.BrH/c1-9-13-11(12)14-15(9)8-7-10-5-3-2-4-6-10;/h2-6H,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGJCGVMMOXLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCC2=CC=CC=C2)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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